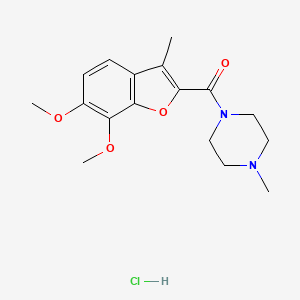

Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride

Description

Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride is a piperazine derivative characterized by a 4-methyl-substituted piperazine ring conjugated to a 6,7-dimethoxy-3-methyl-2-benzofuranyl moiety via a carbonyl linker. The monohydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications.

Key structural features include:

- Piperazine core: Provides a basic nitrogen framework for interaction with biological targets.

- 4-Methyl group: Enhances steric bulk and modulates electronic properties of the piperazine ring.

Pharmacologically, such compounds are often evaluated for antiparasitic, antimicrobial, or receptor-modulating activities. For instance, benzofuran-piperazine hybrids in demonstrated activity against Trypanosoma cruzi (EC₅₀ values: 0.5–10 µM) with low cytotoxicity (Selectivity Index >10) .

Properties

CAS No. |

40713-19-7 |

|---|---|

Molecular Formula |

C17H23ClN2O4 |

Molecular Weight |

354.8 g/mol |

IUPAC Name |

(6,7-dimethoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |

InChI |

InChI=1S/C17H22N2O4.ClH/c1-11-12-5-6-13(21-3)16(22-4)15(12)23-14(11)17(20)19-9-7-18(2)8-10-19;/h5-6H,7-10H2,1-4H3;1H |

InChI Key |

WWQBMXJCRSTRDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)N3CCN(CC3)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride involves several steps. The starting materials typically include piperazine and 6,7-dimethoxy-3-methyl-2-benzofuran. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures that the compound is produced efficiently and meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying various biological processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects, including its role in treating certain diseases. In industry, it is utilized in the production of various products, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The benzofuranyl and methoxy substituents in the target compound differentiate it from other piperazine derivatives. A comparative analysis is provided below:

*Estimated based on analogous compounds in .

- Lipophilicity (logP) : The target compound’s benzofuranyl group increases logP compared to 4-MeOPP (logP = 2.8) but remains lower than HBK14 (logP = 4.1) due to polar methoxy groups .

- Solubility: The 6,7-dimethoxy groups enhance aqueous solubility relative to non-polar analogs like HBK14, as predicted by SwissADME .

Drug-Likeness and Pharmacokinetics

- SwissADME Profiling : The target compound aligns with piperazine derivatives in , showing high gastrointestinal absorption and minimal P-glycoprotein efflux. Its topological polar surface area (TPSA ≈ 75 Ų) suggests adequate blood-brain barrier penetration, unlike larger quinazoline derivatives (TPSA >100 Ų) .

Biological Activity

Piperazine derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride (CID 218484) is a notable example, exhibiting potential therapeutic applications and unique mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C22H24N2O4

- SMILES Notation : CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4

- InChI Key : YJSJOBKLMAKGEG-UHFFFAOYSA-N

The compound features a complex structure that includes a benzofuran moiety and a piperazine ring, which are critical for its biological activity.

1. Interaction with Neurotransmitter Systems

Research indicates that piperazine derivatives can influence neurotransmitter systems. For instance, studies have shown that certain piperazine compounds can modulate serotonin and dopamine receptor activity, which may contribute to their psychoactive effects. Specifically, the compound may interact with the central nervous system (CNS), potentially affecting mood and cognition.

2. Antioxidant Activity

Piperazine derivatives have been reported to exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various neurodegenerative diseases. The presence of methoxy groups in the benzofuran structure enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.

Case Studies and Experimental Evidence

A study focused on the biological activity of piperazine derivatives highlighted their effects on neuronal cells. The findings suggested that these compounds could induce apoptosis in glial cells through mitochondrial pathways, indicating potential applications in treating neurodegenerative conditions .

Additionally, a comparative analysis of various piperazine compounds demonstrated that they could inhibit neuronal activity depending on their concentration, suggesting a dose-dependent effect on CNS activity .

Toxicology and Safety Profile

While detailed toxicological data for this specific compound are sparse, general findings on piperazine derivatives suggest that they may pose risks at high doses or with prolonged exposure. Research into similar compounds has indicated potential neurotoxicity and adverse effects on sensory processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.